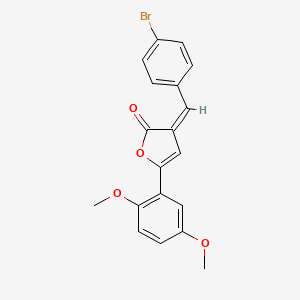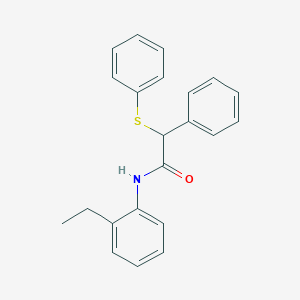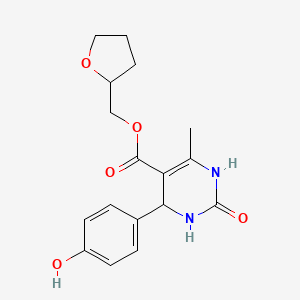![molecular formula C14H20ClNO2 B5173850 4-[4-(allyloxy)benzyl]morpholine hydrochloride](/img/structure/B5173850.png)
4-[4-(allyloxy)benzyl]morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(allyloxy)benzyl]morpholine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAMH, and it is a white crystalline powder that is soluble in water. BAMH is a synthetic compound that is derived from benzylmorpholine and allyl chloride.
科学研究应用
4-[4-(allyloxy)benzyl]morpholine hydrochloride has potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BAMH has also been studied as a potential tool for studying the role of neurotransmitters in the brain.
作用机制
The mechanism of action of 4-[4-(allyloxy)benzyl]morpholine hydrochloride is not fully understood. However, it is believed to act as a modulator of neurotransmitters in the brain. BAMH has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels may be responsible for the potential therapeutic effects of BAMH.
Biochemical and Physiological Effects:
4-[4-(allyloxy)benzyl]morpholine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may be responsible for its potential therapeutic effects. BAMH has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-[4-(allyloxy)benzyl]morpholine hydrochloride in lab experiments is its potential therapeutic effects. BAMH has been shown to have potential applications in the treatment of various diseases, which makes it a valuable tool for studying the underlying mechanisms of these diseases. However, one of the limitations of using BAMH in lab experiments is its potential toxicity. Further studies are needed to determine the safety of BAMH and its potential side effects.
未来方向
There are several future directions for the study of 4-[4-(allyloxy)benzyl]morpholine hydrochloride. One potential direction is to study its potential therapeutic effects in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the underlying mechanisms of BAMH's effects on neurotransmitters in the brain. Further studies are also needed to determine the safety of BAMH and its potential side effects.
Conclusion:
In conclusion, 4-[4-(allyloxy)benzyl]morpholine hydrochloride is a synthetic compound that has potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, and it has also been studied as a potential tool for studying the role of neurotransmitters in the brain. Further studies are needed to determine the safety of BAMH and its potential side effects, as well as its potential therapeutic effects in the treatment of various diseases.
合成方法
The synthesis of 4-[4-(allyloxy)benzyl]morpholine hydrochloride involves the reaction of benzylmorpholine with allyl chloride in the presence of a catalyst. The reaction takes place in an organic solvent, and the product is purified by recrystallization. The yield of the reaction varies depending on the reaction conditions, but it is typically around 70-80%.
属性
IUPAC Name |
4-[(4-prop-2-enoxyphenyl)methyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-9-17-14-5-3-13(4-6-14)12-15-7-10-16-11-8-15;/h2-6H,1,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYDBZPJUCYXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-nitro-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5173789.png)
![1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5173791.png)

![3-(2-isoxazolidinyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5173801.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5173811.png)
![N~1~-allyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5173818.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B5173824.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5173826.png)

![4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5173831.png)
![dibutyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B5173834.png)
![2-benzyl-1-methyl-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B5173852.png)
